molecular formula C17H14ClN3O3S B2607352 N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 857040-22-3

N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2607352
CAS No.: 857040-22-3
M. Wt: 375.83
InChI Key: YYJWURMJMQGWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a furan ring, and a chlorobenzyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amines, thiols.

Mechanism of Action

The mechanism of action of N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various biological effects, including reduced tumor growth and antiviral activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is unique due to its combination of a thiazole ring, furan ring, and chlorobenzyl group, which confer distinct chemical reactivity and biological activity. Its potential as a carbonic anhydrase inhibitor and its diverse applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

N-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c18-12-5-3-11(4-6-12)9-19-15(22)8-13-10-25-17(20-13)21-16(23)14-2-1-7-24-14/h1-7,10H,8-9H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJWURMJMQGWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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